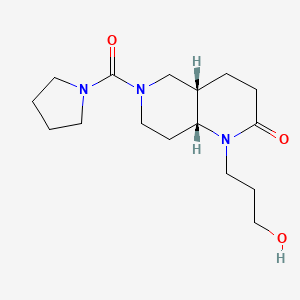
4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide, also known as BzEtDZ, is a synthetic compound that belongs to the class of diazepane derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Scientific Research Applications
4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various pharmacological activities, including anticonvulsant, anxiolytic, and sedative effects. Additionally, this compound has been investigated as a potential therapeutic agent for the treatment of neurological disorders, such as epilepsy and anxiety disorders.
Mechanism of Action
The exact mechanism of action of 4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the receptor and subsequent potentiation of GABAergic neurotransmission, leading to its pharmacological effects.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the inhibition of glutamatergic neurotransmission, and the activation of voltage-gated potassium channels. Additionally, this compound has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide has several advantages for use in lab experiments, including its high potency and selectivity for the GABA-A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has several limitations, including its limited solubility in aqueous solutions and its instability in the presence of light and air.
Future Directions
There are several potential future directions for the study of 4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide. One area of interest is the development of more potent and selective analogs of the compound for use as therapeutic agents. Additionally, further investigation into the mechanism of action of this compound and its effects on various neurotransmitter systems could lead to a better understanding of its pharmacological effects. Finally, the potential use of this compound in the treatment of other neurological disorders, such as depression and schizophrenia, warrants further investigation.
Synthesis Methods
The synthesis of 4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide involves several steps, including the reaction of benzylamine with ethyl acetoacetate, followed by cyclization with thionyl chloride and subsequent reaction with ethyl chloroformate. The final product is obtained through the reaction of the intermediate with 4-oxobutanamide. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
properties
IUPAC Name |
4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-2-15-13-20(17(23)9-8-16(19)22)11-10-18(24)21(15)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROUIGKVSMVNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5361805.png)
![N-benzyl-3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B5361816.png)
![1-(4-methoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5361820.png)
![5-{[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]methyl}-3-methylisoxazole](/img/structure/B5361828.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5361833.png)
![4-(1-{[6-(3-methoxypiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5361834.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361842.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5361849.png)
![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5361856.png)
![1-methyl-1'-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5361864.png)

![4-{[4-(2-furoyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5361894.png)
